2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1339927-19-3) is a boronic ester derivative containing a phenol core substituted with an amino group at position 2 and a pinacol-protected boronic acid moiety at position 3. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronic ester group . Its structural features make it valuable in pharmaceutical synthesis, particularly for constructing biaryl scaffolds .
Properties
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,15H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFRRDXTOAXUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339927-19-3 | |
| Record name | 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of an appropriate precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield nitro derivatives.
Scientific Research Applications
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of both the amino and boronic ester groups. The amino group can act as a nucleophile, while the boronic ester group can undergo transmetalation reactions, making the compound versatile in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Positional Isomers
- 3-Amino-4-hydroxyphenylboronic acid pinacol ester hydrochloride (CAS: 1357387-53-1): This isomer has the amino group at position 3 and hydroxyl at position 4. Applications: Used in intermediates for kinase inhibitors but less commonly employed in biaryl synthesis due to competing electronic effects.
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-70-3): Lacks the amino group but retains the boronic ester at position 4. Physical Properties: Higher melting point (112–117°C vs. target compound’s ~180°C) due to reduced hydrogen bonding . Reactivity: Lower nucleophilicity in cross-coupling due to the absence of electron-donating amino groups .
Substituent Variations
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 331273-58-6): Replaces the amino group with a methyl substituent. Electronic Effects: The methyl group provides steric bulk but lacks the electron-donating capability of –NH₂, reducing conjugation with the boronic ester . Applications: Primarily used in polymer chemistry rather than drug synthesis.
- 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1350635-52-7): Substitutes the hydroxyl group with a nitrile (–CN), creating a strong electron-withdrawing effect. Reactivity: Enhanced electrophilicity of the boronic ester, accelerating coupling reactions but requiring careful pH control .
Heterocyclic Analogs
- 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: N/A): Replaces the benzene ring with pyridine, introducing a nitrogen atom. Electronic Properties: The nitrogen alters the electron density, improving coordination with transition metals like palladium in catalytic cycles . Applications: Preferred in medicinal chemistry for metal-catalyzed C–N bond formations.
Key Comparative Data
Commercial Viability
- Pricing: The target compound is priced at ~$20,000/5g (95% purity), comparable to 5-Amino-2-(Bpin)benzonitrile ($22,400/5g) but costlier than simple phenol derivatives like 4-(Bpin)phenol ($31,100/5g) .
- Supplier Diversity : Available from specialized vendors (e.g., Combi-Blocks, TCI America), ensuring accessibility for research-scale applications .
Biological Activity
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- CAS Number : 363185-87-9
- Molecular Formula : C13H17BN2O3
- Molecular Weight : 244.10 g/mol
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. Notably:
- Inhibition of Proteases : Recent studies indicate that compounds related to this structure can inhibit the main protease (Mpro) of SARS-CoV-2. These compounds exhibit selectivity towards Mpro over other proteases like PLpro .
- Anticancer Activity : The compound has shown promise in targeting specific kinases involved in cancer progression. For instance, it has been studied as a potential inhibitor of PKMYT1, a kinase linked to DNA damage response pathways in cancer cells .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies and Research Findings
- SARS-CoV-2 Main Protease Inhibitors :
- Cancer Therapeutics :
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and boronate ester peaks (e.g., δ 1.3 ppm for pinacol methyl groups).
- X-ray crystallography : Programs like SHELX and OLEX2 are critical for structural refinement. highlights SHELX’s robustness in handling small-molecule data, while OLEX2 integrates solution, refinement, and visualization workflows .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 254.1 in ).
How does the presence of the amino and phenol groups influence its reactivity in cross-coupling reactions?
Advanced
The amino group (-NH₂) and phenol (-OH) introduce both electronic and steric effects:
- Electronic effects : The electron-donating amino group activates the aryl ring, enhancing oxidative addition in Suzuki-Miyaura couplings. However, the phenol’s acidity may require pH control (e.g., NaHCO₃ in ) to prevent deprotonation-induced side reactions.
- Steric effects : Ortho-substitution (relative to boronate) can hinder catalyst access, necessitating bulky ligands like Catalyst A™ () or elevated temperatures.
| Structural Feature | Impact on Reactivity | Comparison with Analogues |
|---|---|---|
| -NH₂ (para to B) | Increases electron density, accelerates coupling | Fluorine substituents () enhance electrophilicity but reduce stability. |
| -OH (meta to B) | May chelate Pd, requiring base optimization | Pyridine rings () improve solubility but alter electronic profiles. |
What strategies resolve contradictory data in crystallographic refinement?
Advanced
Contradictions in X-ray data (e.g., disorder, twinning) can be addressed via:
SHELXL refinement : Use restraints (e.g., DFIX, SIMU) for disordered boronate or solvent molecules. notes SHELXL’s adaptability to high-resolution data.
OLEX2 integration : Combine charge-flipping (SHELXD) with dual-space methods for phase problems.
Validation tools : Check R-factor discrepancies and ADDSYM in OLEX2 to detect missed symmetry .
What are the key applications in medicinal chemistry?
Basic
This compound serves as a boronate intermediate in drug discovery:
- Kinase inhibitor synthesis : demonstrates its use in constructing pyrrolopyrimidine scaffolds for kinase targets.
- Prodrug development : The phenol group enables conjugation (e.g., esterification in ) for improved bioavailability.
How to optimize Suzuki-Miyaura coupling conditions using this boronic ester?
Advanced
Optimization parameters include:
Q. Example protocol :
Combine boronate (1.1 eq), aryl halide (1 eq), Pd(OAc)₂ (5 mol%), ligand (10 mol%), and base (2 eq) in degassed THF.
Heat at 100°C for 12 h under N₂.
Purify via flash chromatography (hexane:EtOAc).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
